

Decanamide CAS number 2319-29-1

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Compound of Interest

Compound Name: *Decanamide*

Cat. No.: *B1670024*

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An In-Depth Technical Guide to **Decanamide** (CAS 2319-29-1) for Drug Development Professionals

Abstract

Decanamide (CAS 2319-29-1), a primary fatty amide derived from decanoic acid, is a multifaceted organic compound with a growing profile of biological activities and therapeutic potential.^{[1][2]} Initially utilized in cosmetics as an emollient and in industrial applications as a surfactant and lubricant, recent research has illuminated its promise in pharmacology.^{[1][3][4]} This guide provides a comprehensive technical overview of **decanamide**, consolidating its physicochemical properties, synthesis, mechanisms of action, and key applications. We delve into its demonstrated antimicrobial, neuroprotective, anti-inflammatory, and antitumor effects, offering field-proven insights and detailed experimental protocols to empower researchers in harnessing its potential for drug discovery and development.^{[1][5]}

Physicochemical and Structural Characteristics

Decanamide is a white, waxy crystalline solid at room temperature, characterized by a ten-carbon aliphatic chain attached to a primary amide group.^{[3][4][5]} This structure imparts a hydrophobic nature, resulting in poor solubility in water but good solubility in organic solvents like ethanol, ether, and DMSO.^{[1][3][5]} The presence of the amide functional group allows for hydrogen bonding, contributing to a relatively high melting point compared to hydrocarbons of similar molecular weight.^[3]

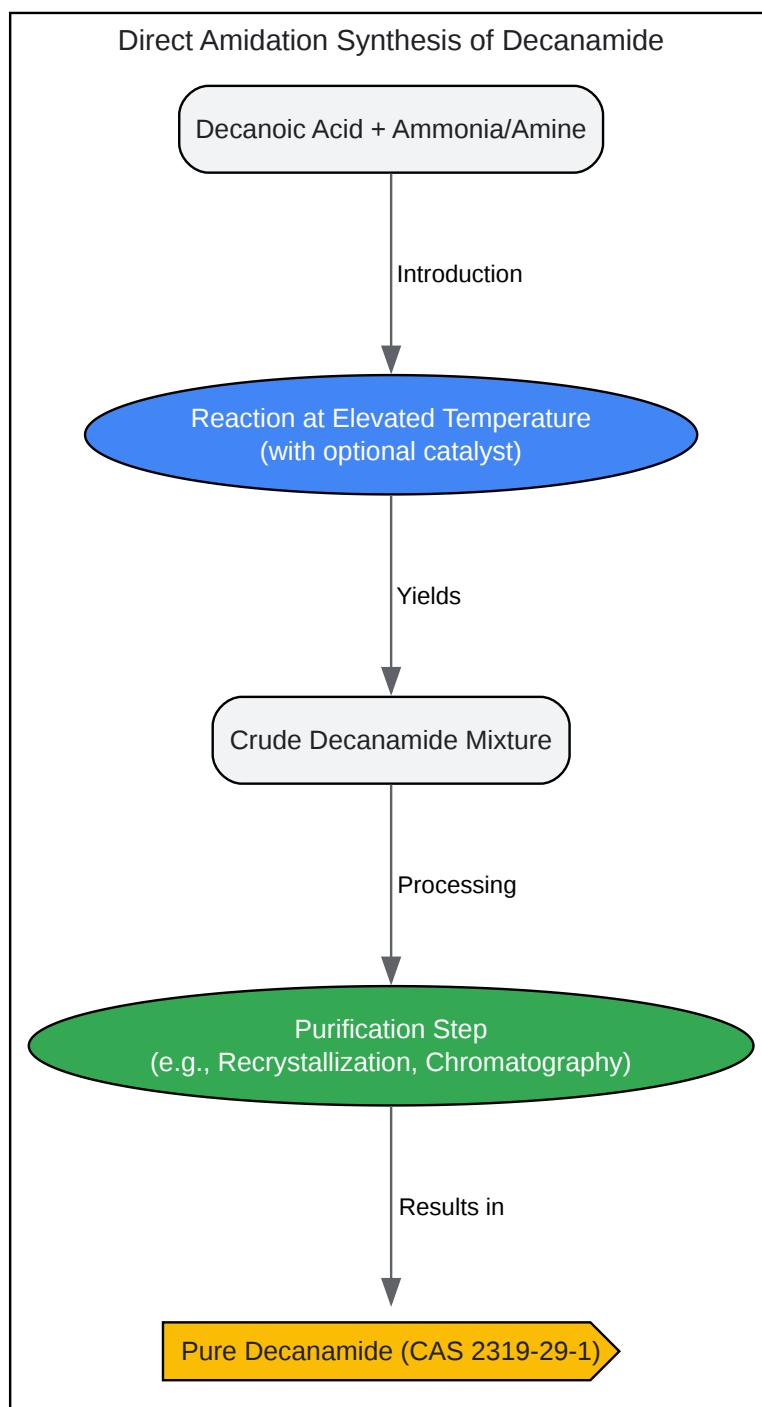
Table 1: Key Physicochemical Properties of **Decanamide**

Property	Value	Source(s)
CAS Number	2319-29-1	[3] [4] [5]
Molecular Formula	C ₁₀ H ₂₁ NO	[3] [4] [5]
Molecular Weight	171.28 g/mol	[4] [5] [6]
Appearance	White to off-white powder or crystal	[3] [5]
Melting Point	~98 °C	[4] [5]
Boiling Point	~301.3 - 305.2 °C	[4] [5]
Density	~0.822 g/cm ³	[4] [5]
Flash Point	~138.4 °C	[4] [5]
Solubility	Insoluble in water; Soluble in ethanol, ether, DMSO	[1] [3] [5]
pKa	16.63 ± 0.40 (Predicted)	[4] [5]

Synthesis and Chemical Reactivity

The synthesis of **decanamide** is most commonly achieved through the direct amidation of decanoic acid. This process typically involves reacting decanoic acid with ammonia or an amine at elevated temperatures, often with the aid of a catalyst to improve reaction efficiency.

[\[1\]](#)



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Caption: Workflow for the direct amidation synthesis of **Decanamide**.

Decanamide exhibits chemical reactivity typical of primary amides. Key reactions include:

- Hydrolysis: In the presence of an acid or base, **decanamide** can be hydrolyzed back to decanoic acid and ammonia.[\[1\]](#)
- Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide group to form the corresponding amine, decylamine.[\[1\]](#)
- Transamidation: It can react with other amines to form new, substituted amides, a useful reaction in synthetic organic chemistry.[\[1\]](#)

Biological Activities and Therapeutic Potential

While a single, overarching mechanism of action for **decanamide** is not yet fully defined, research has identified several distinct biological activities, positioning it as a compound of significant interest in pharmacology and drug development.[\[1\]](#)

Antimicrobial Activity

Decanamide and its derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria (both Gram-positive and Gram-negative) and fungi.[\[1\]](#) This makes it a compelling candidate for the development of new antibacterial and antifungal agents, particularly in an era of growing antibiotic resistance.[\[5\]](#) The proposed mechanism involves the disruption of microbial cell membranes due to its lipophilic carbon chain, leading to increased permeability and cell lysis.

Neuroprotective Effects

Studies suggest that **decanamide** may possess neuroprotective properties, potentially by inhibiting oxidative stress and neuroinflammatory responses.[\[1\]](#)[\[5\]](#) This activity points towards its potential therapeutic application in mitigating the progression of neurodegenerative diseases.[\[5\]](#)

Anti-Inflammatory and Antitumor Activity

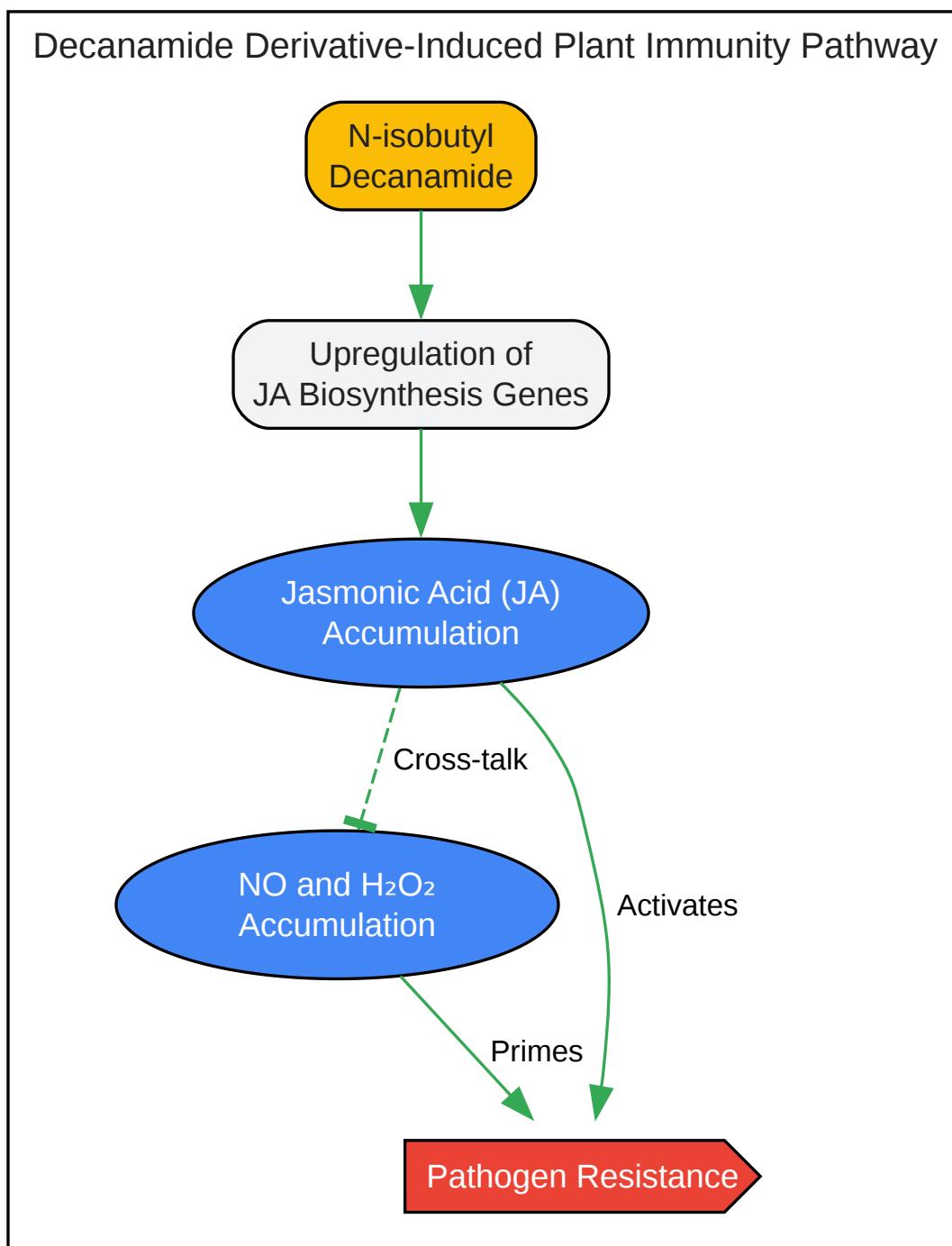
Decanamide has been shown to inhibit inflammatory pathways, thereby reducing inflammatory symptoms.[\[5\]](#) Furthermore, preliminary evidence indicates potential antitumor activity, where it may target specific tumor cells, inhibit their proliferation, and induce apoptosis.[\[5\]](#) These dual activities are highly valuable in oncology, where inflammation is often a key driver of cancer progression.

Pharmaceutical Excipient and Penetration Enhancer

Beyond its intrinsic bioactivity, **decanamide** serves as a valuable excipient in pharmaceutical formulations.^[1] Its amphipathic nature enables it to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).^[1] It is also used as a skin penetration enhancer in transdermal drug delivery systems, facilitating the transport of APIs across the skin barrier.^[1]

Plant Biology and Signaling

Interestingly, derivatives like N-isobutyl **decanamide** have been found to be potent regulators of plant development and immunity.^[1] They activate the Jasmonic Acid (JA) signaling pathway, a key hormonal pathway in plants for defense against pathogens and insects. This activation leads to the accumulation of JA, nitric oxide (NO), and hydrogen peroxide (H_2O_2), priming the plant's defense mechanisms.^[1]



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Caption: Jasmonic Acid (JA) signaling pathway activated by a **Decanamide** derivative.

Experimental Protocol: Antimicrobial Susceptibility Testing

To empirically validate the antimicrobial claims, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is a cornerstone experiment. This protocol provides a self-validating system through the inclusion of positive, negative, and sterility controls.

Objective: To determine the lowest concentration of **Decanamide** that inhibits the visible growth of a target microorganism.

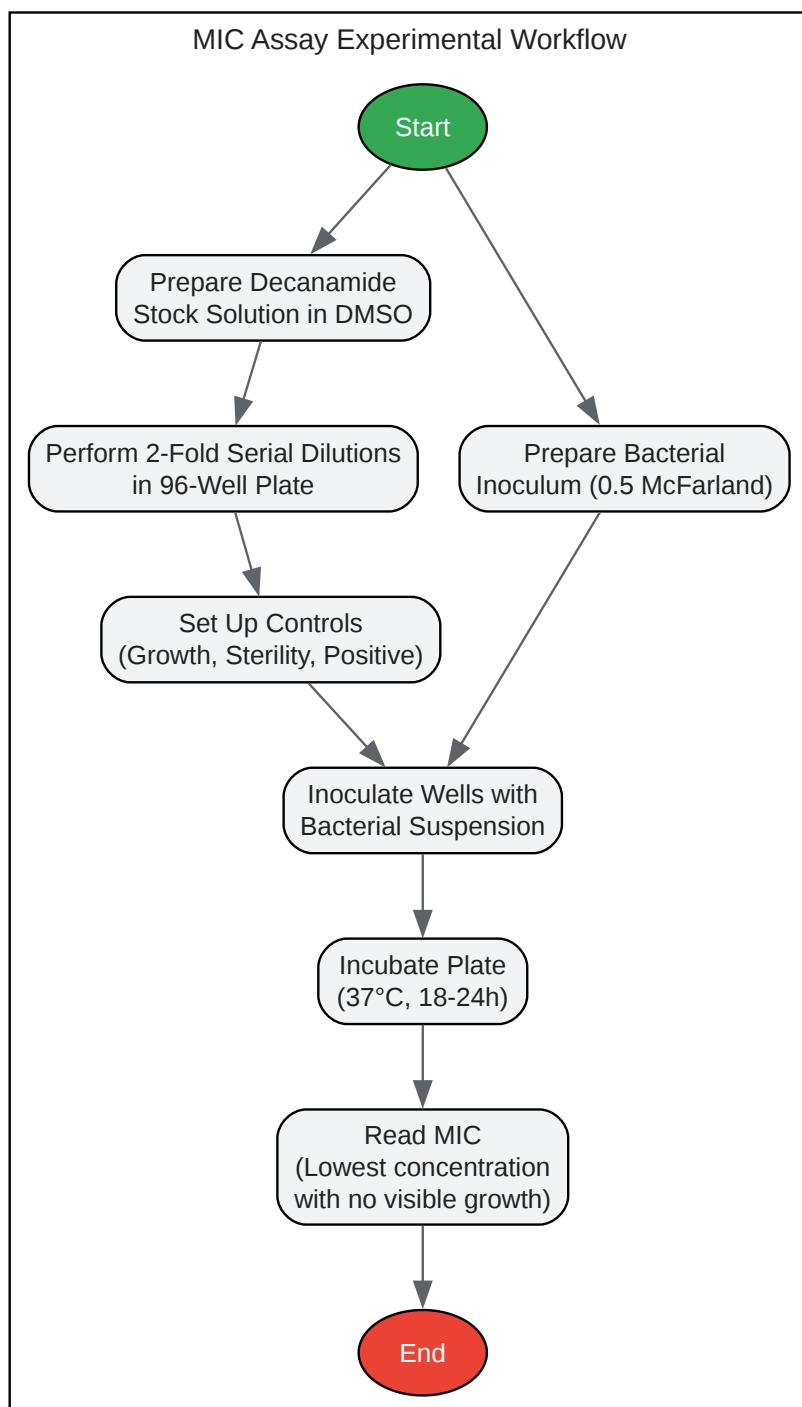
Materials & Reagents:

- **Decanamide** (CAS 2319-29-1)
- Dimethyl sulfoxide (DMSO) for stock solution
- Target microorganism (e.g., *Staphylococcus aureus* ATCC 29213)
- Cation-adjusted Mueller-Hinton Broth (MHB)
- Sterile 96-well microtiter plates
- Positive control antibiotic (e.g., Gentamicin)
- 0.5 McFarland turbidity standard
- Sterile saline (0.85% NaCl)
- Resazurin sodium salt solution (viability indicator, optional)

Procedure:

- **Stock Solution Preparation:** Prepare a 10 mg/mL stock solution of **Decanamide** in DMSO. The causality for using DMSO is its ability to solubilize the hydrophobic **Decanamide** while having minimal intrinsic antimicrobial activity at the final concentrations used.

- Bacterial Inoculum Preparation: Culture the microorganism overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard ($\sim 1.5 \times 10^8$ CFU/mL). Dilute this suspension 1:100 in MHB to achieve a final inoculum density of $\sim 1.5 \times 10^6$ CFU/mL.
- Serial Dilution: a. Add 100 μ L of MHB to all wells of a 96-well plate. b. Add 100 μ L of the **Decanamide** stock solution to the first column of wells and mix. This creates the highest concentration. c. Perform a 2-fold serial dilution by transferring 100 μ L from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 μ L from the 10th column.
- Controls:
 - Column 11 (Growth Control): Add 10 μ L of the bacterial inoculum to 90 μ L of MHB. This well contains no **Decanamide** and must show growth.
 - Column 12 (Sterility Control): 100 μ L of uninoculated MHB. This well must remain clear, validating the sterility of the medium.
 - A separate row should be run with a known antibiotic (Gentamicin) as a positive control to validate the susceptibility of the bacterial strain.
- Inoculation: Add 10 μ L of the prepared bacterial inoculum ($\sim 1.5 \times 10^6$ CFU/mL) to wells in columns 1-11. The final inoculum in each well will be $\sim 7.5 \times 10^5$ CFU/mL.
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
- Result Interpretation: The MIC is the lowest concentration of **Decanamide** at which no visible turbidity (bacterial growth) is observed. If using resazurin, a color change from blue to pink indicates viable cells. The MIC is the lowest concentration that remains blue.



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Safety, Handling, and Storage

Decanamide is classified as harmful if swallowed and causes skin irritation.[6] It may also cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn when handling the compound.

- Storage: For long-term stability, **Decanamide** should be stored as a dry powder in a cool, dark, and dry place.[4][5] Recommended storage temperatures are 0-4°C for the short term and -20°C for long-term preservation.[1]
- Hazard Codes: Xn (Harmful).[4][5]
- GHS Pictogram: Warning (Irritant).[1]

Conclusion and Future Prospects

Decanamide is a versatile fatty amide that has transitioned from a simple industrial chemical to a promising scaffold for drug development. Its diverse biological activities, including antimicrobial, neuroprotective, and anti-inflammatory effects, provide multiple avenues for therapeutic exploration.[1][5] Its utility as a formulation excipient further broadens its applicability in the pharmaceutical industry.[1] Future research should focus on elucidating the specific molecular targets and signaling pathways for each of its biological effects to enable rational drug design and optimization. The development of more potent and selective **decanamide** derivatives could lead to novel treatments for infectious diseases, neurodegenerative disorders, and inflammatory conditions.

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